Chemical properties and stability of 2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
Chemical properties and stability of 2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
The following technical guide details the chemical properties, stability profile, and synthetic utility of 2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine . This document is structured for researchers and medicinal chemists utilizing this scaffold in drug discovery, particularly for kinase inhibition and nucleoside analog development.[1][2]
CAS Registry Number: 1934415-98-1
Molecular Formula:
Executive Summary
2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is a specialized 9-deazapurine scaffold characterized by a unique halogenation pattern.[2] Unlike the more common 2,4-dichloro analog, this compound features chlorine substituents at the C2 (pyrimidine) and C7 (pyrrole) positions, leaving the C4 position unsubstituted.[2] This substitution pattern offers a distinct regioselective profile for orthogonal functionalization: the C2 position is activated for nucleophilic aromatic substitution (
Physicochemical Profile
The following data establishes the baseline for handling and experimental design.
| Property | Value / Description | Notes |
| Appearance | Off-white to pale yellow solid | Color may darken upon oxidation/light exposure.[2] |
| Melting Point | >200 °C (Decomposition) | Typical of fused heterocyclic systems; high lattice energy.[1] |
| Solubility | DMSO, DMF, DMAc (High) | Poor solubility in water and non-polar solvents (Hexane).[1][2] |
| Acidity ( | ~12–13 (Pyrrole N-H) | The N5 proton is acidic and can be deprotonated by bases like NaH or |
| LogP | ~2.3 (Predicted) | Moderate lipophilicity; suitable for cell-permeable lead development.[1] |
| H-Bond Donors | 1 (N5-H) | |
| H-Bond Acceptors | 2 (N1, N3) |
Reactivity & Synthetic Utility
The utility of 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine lies in its bifunctional reactivity .[2] The electronic disparity between the pyrimidine ring (electron-deficient) and the pyrrole ring (electron-rich but deactivated by C7-Cl) allows for sequential, selective modifications.[2]
Regioselectivity Map[1]
-
Position C2 (Pyrimidine): The chlorine at C2 is susceptible to nucleophilic displacement (
), though it is generally less reactive than a C4-Cl.[2] However, in this 2,7-isomer (lacking C4-Cl), C2 becomes the primary site for nucleophilic attack by amines, alkoxides, or thiols.[2] -
Position C7 (Pyrrole): The C7-Cl bond is essentially an aryl chloride.[1] It is inert to
conditions but highly reactive in transition-metal-catalyzed couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[2] -
Position N5 (Pyrrole Nitrogen): The acidic proton allows for N-alkylation or glycosylation (e.g., Vorbrüggen conditions) to introduce ribose units or solubilizing groups.[2]
Mechanistic Pathways
A. Nucleophilic Aromatic Substitution (
) at C2
Reaction with primary amines or alkoxides typically requires elevated temperatures (80–120 °C) or acid catalysis due to the lower electrophilicity of C2 compared to C4.[1]
-
Protocol Insight: Use a polar aprotic solvent (DMSO/NMP) and a non-nucleophilic base (DIPEA).[1][2] Microwave irradiation significantly accelerates this transformation.[1]
B. Palladium-Catalyzed Cross-Coupling at C7
The C7-chlorine is a robust handle for C-C bond formation.[1]
-
Suzuki-Miyaura: Coupling with aryl boronic acids yields 7-aryl-9-deazapurines (common in kinase inhibitors).[2]
-
Sonogashira: Reaction with terminal alkynes introduces rigid acetylene linkers.[1]
-
Catalyst Choice:
or are standard.[1][2] For sterically hindered substrates, Buchwald precatalysts (e.g., XPhos Pd G2) are recommended.[1][2]
Visualization: Reactivity Workflow
The following diagram illustrates the orthogonal functionalization logic.
Figure 1: Step-wise functionalization strategy for the 2,7-dichloro-9-deazapurine scaffold.[2]
Stability & Degradation Profile
Understanding the stability limits is crucial for storage and process scale-up.[1]
Hydrolytic Stability[1]
-
Neutral pH: Highly stable.[1] The C-Cl bonds do not hydrolyze under ambient aqueous conditions.[1]
-
Acidic pH: Stable to dilute acids. Concentrated mineral acids at high temperatures may cause hydrolysis of the C2-Cl to the corresponding oxo-derivative (guanine/xanthine analog precursor).[2]
-
Basic pH: The N5-H is deprotonated (
).[1] Prolonged exposure to strong bases (NaOH) at high heat can lead to degradation of the pyrimidine ring, though the pyrrole ring remains robust.[1][2]
Thermal & Oxidative Stability[1]
-
Thermal: Stable up to 200°C. Suitable for high-temperature microwave reactions.[1]
-
Oxidative: The electron-rich pyrrole ring is susceptible to oxidation.[1] Avoid prolonged exposure to strong oxidants (e.g.,
, CAN) unless specifically targeting ring opening.[1][2] -
Photostability: Halogenated heterocycles can undergo photodehalogenation (radical mechanism) under intense UV light.[1][2] Store in amber vials.
Experimental Protocols
Protocol A: N5-Protection (SEM-Protection)
Purpose: To protect the acidic nitrogen and improve solubility for subsequent lithiation or coupling.[2]
-
Dissolution: Dissolve 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) in anhydrous DMF (0.2 M) under Argon.
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases.
-
Alkylation: Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 eq) dropwise.[2]
-
Work-up: Stir at RT for 2 h. Quench with water, extract with EtOAc.[1][2][3] Wash with
(5% aq) to remove DMF.[1][2] -
Yield: Typically >85%.
Protocol B: Regioselective C7-Arylation (Suzuki Coupling)
Purpose: Introduction of aryl group at C7 while preserving C2-Cl.[2]
-
Setup: Combine N-protected scaffold (1.0 eq), Arylboronic acid (1.2 eq), and
(2.0 eq) in Dioxane/Water (4:1). -
Catalyst: Add
(5 mol%). Degas with for 10 min. -
Reaction: Heat at 90°C for 4–6 hours. Monitor by LCMS (Target C2-Cl intact).[2]
-
Note: The C2-Cl is significantly less reactive towards Pd-oxidative addition than C7-Cl (an aryl chloride on an electron-rich ring), but optimization of temperature is key to prevent bis-coupling.[2]
Handling & Storage Guidelines
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Keep in tightly sealed, amber glass containers to prevent moisture absorption and UV degradation.[1][2]
-
Safety:
References
-
Seela, F., et al. "Synthesis and Base Pairing Properties of 9-Deazapurine N7-Nucleosides."[2] Nucleosides, Nucleotides & Nucleic Acids, 2001.[1][2] [2]
-
BLD Pharm. "Product Safety and Properties: 2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine."[2][4] BLD Pharm Catalog, 2024.[1][2]
-
PubChem. "2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (Isomer Comparison)." National Library of Medicine, 2025.[1][2]
-
Kotla, R., et al. "Recent developments in the chemistry and applications of 9-deazapurines." ResearchGate, 2026.[1][2]
-
Fluorochem. "Safety Data Sheet: 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine Derivatives." Fluorochem, 2025.[1][2]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. WO2023283434A1 - Aminooxy click chemistry (aocc): a versatile bioconjugation approach - Google Patents [patents.google.com]
- 3. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1935891-73-8|4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine|BLD Pharm [bldpharm.com]
